tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including halogenation and substitution, to introduce the pyrazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to increase yield and reduce costs. This involves refining the reaction conditions, such as temperature and pressure, and using more efficient catalysts. The total yield of the synthesis process can reach up to 49.9% .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmaceutical intermediate. It is involved in the synthesis of biologically active molecules, including potential drug candidates for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in the manufacture of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate apart from similar compounds is its unique combination of a piperidine ring and a pyrazole moiety. This structure provides distinct chemical properties and reactivity, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-pyrazol-1-ylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-9-5-11(6-10-15)16-8-4-7-14-16/h4,7-8,11H,5-6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHRPZUMRVYLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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